(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol, also known as 5-Methyl-2,3'-bipyridin-5-ylmethanol, is an organic compound belonging to the bipyridine family. This compound features two connected pyridine rings with a methyl group at the fifth position of one of the rings and a hydroxymethyl group attached to the other. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 170.21 g/mol. The compound is classified under various categories, including organic compounds and heterocycles, due to its structural characteristics.
The synthesis of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanol can be achieved through several methods, primarily involving palladium-catalyzed cross-coupling reactions. Common synthetic routes include:
The molecular structure of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanol consists of two fused pyridine rings with a methyl group at position five of one ring and a hydroxymethyl group at position five of the other. The compound's structural representation can be illustrated using SMILES notation: CC1=CN=C(C=C1)C2=CN=CC=C2
.
CC1=CN=C(C=C1)C2=CN=CC=C2
.(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol can undergo various chemical reactions:
The mechanism of action for (5-Methyl-[2,3'-bipyridin]-5'-yl)methanol primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination alters the electronic properties of the metal center, which is crucial for applications in catalysis and materials science. The specific pathways and molecular targets depend on the nature of the metal complex formed.
(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol has several scientific applications:
This compound's versatility makes it valuable across various fields of chemical research and industry, contributing significantly to advancements in synthetic methodologies and material development.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6